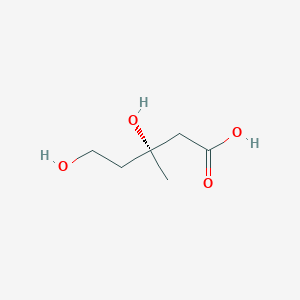

Mevalonic Acid

説明

特性

IUPAC Name |

3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040546 | |

| Record name | DL-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

150-97-0 | |

| Record name | Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UOB36OCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

mevalonic acid pathway in different organisms

Technical Whitepaper: Comparative Analysis and Therapeutic Targeting of the Mevalonic Acid Pathway

Executive Summary

The biosynthesis of isoprenoids—the largest class of natural products—relies on the generation of the universal five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] While the Mevalonate (MVA) pathway is the canonical route in eukaryotes and archaea, its structural and enzymatic variations across domains offer critical leverage points for therapeutic intervention and metabolic engineering.

This guide analyzes the mechanistic divergence of the MVA pathway, contrasting the eukaryotic "canonical" route with the recently elucidated "modified" archaeal pathway.[4][5][6] It provides field-proven protocols for metabolic flux analysis and enzyme assays, and outlines strategies for targeting these pathways in drug resistant pathogens (Staphylococcus aureus) and optimizing flux for synthetic biology applications.

The Canonical Mevalonate Pathway: Eukaryotic & Bacterial Logic

In eukaryotes (mammals, fungi, plants—cytosolic) and select Gram-positive bacteria (e.g., Staphylococci, Streptococci), the MVA pathway converts Acetyl-CoA to IPP in an ATP-dependent manner.

Mechanistic Flow & Regulation

The pathway is defined by the rate-limiting reduction of HMG-CoA to mevalonate.[7][8]

-

Regulation: In mammals, HMGR is tightly regulated via the SREBP pathway (transcriptional) and ubiquitin-proteasome degradation (post-translational). In bacteria like S. aureus, regulation is less complex but critical for cell wall synthesis (undecaprenyl phosphate).

Pathway Diagram: Canonical MVA

Figure 1: The Canonical Mevalonate Pathway. Note the rate-limiting step catalyzed by HMG-CoA Reductase (HMGR), the primary target of statins.

Phylogenetic Divergence: The "Modified" Archaeal Pathway

A critical distinction for researchers is that many Archaea (e.g., Aeropyrum pernix, Methanosarcina mazei) do not use the canonical PMK and MDC enzymes. Instead, they utilize a "modified" pathway involving unique intermediates. This pathway has also been identified in Chloroflexota bacteria, representing a novel antimicrobial target.

Key Biochemical Differences

| Feature | Canonical MVA Pathway | Modified Archaeal MVA Pathway |

| Organisms | Eukaryotes, S. aureus, E. faecalis | Archaea, Chloroflexus |

| Intermediate | Mevalonate-5-diphosphate (MVAPP) | trans-Anhydromevalonate-5-phosphate |

| Decarboxylation | via Mevalonate-5-PP Decarboxylase | via Anhydromevalonate-5-P Decarboxylase |

| Phosphorylation | 2 ATP steps (MK, PMK) | 1 ATP step (MK), then IP Kinase (IPK) |

Pathway Diagram: Modified MVA

Figure 2: The Modified Mevalonate Pathway found in Archaea.[11] The yellow node highlights the unique intermediate trans-anhydromevalonate-5-phosphate.

Experimental Methodologies

To validate pathway activity or inhibition, two primary methodologies are employed: 13C-Metabolic Flux Analysis (MFA) for quantitative flow and Spectrophotometric Enzyme Assays for kinetic characterization.

Protocol 1: 13C-Metabolic Flux Analysis (Isoprenoid-Focused)

Objective: Quantify carbon flux through the MVA pathway versus the MEP pathway (if co-existing) or measure MVA flux intensity. Principle: The MVA pathway condenses 3 Acetyl-CoA molecules. Using [1-13C]glucose , glycolysis yields [2-13C]Acetyl-CoA. The resulting IPP labeling pattern differs distinctly from the MEP pathway (which uses Pyruvate + G3P).

Workflow:

-

Culture: Inoculate organism (e.g., S. cerevisiae or S. aureus) in minimal medium containing 100% [1-13C]glucose as the sole carbon source.

-

Growth: Harvest cells during the mid-exponential phase (steady-state metabolism).

-

Quenching: Rapidly quench metabolism using cold methanol (-40°C) to stop enzymatic turnover.

-

Extraction:

-

For intracellular metabolites (MVA, IPP): Use chloroform/methanol/water extraction.

-

For downstream terpenes (e.g., Ergosterol, Carotenoids): Saponification followed by hexane extraction.

-

-

Analysis (GC-MS/LC-MS):

-

Analyze Mass Isotopomer Distributions (MIDs) of the target terpene.

-

MVA Signature: Look for isotopomers consistent with the condensation of 3 acetyl-CoA units (m+0, m+2, m+4, m+6 patterns).

-

-

Modeling: Use software (e.g., 13C-Flux, OpenMebius) to fit the MID data to a metabolic model comprising Glycolysis, TCA, and MVA/MEP reactions.

Protocol 2: HMG-CoA Reductase Activity Assay (Spectrophotometric)

Objective: Screen inhibitors (statins) or measure specific activity of HMGR.[8][9] Mechanism: HMGR reduces HMG-CoA to Mevalonate using 2 NADPH. The assay measures the decrease in absorbance at 340 nm (oxidation of NADPH).[7][9][10]

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM DTT.

-

Substrate: HMG-CoA (0.4 mM).

-

Cofactor: NADPH (0.4 mM).

-

Enzyme: Purified HMGR catalytic domain or microsomal fraction.

Step-by-Step:

-

Blanking: Add 900 µL Assay Buffer and 50 µL NADPH to a quartz cuvette.

-

Equilibration: Add 10-50 µL Enzyme sample. Incubate at 37°C for 5 min.

-

Baseline: Monitor A340 for 2 min to ensure stability (background drift).

-

Initiation: Add 50 µL HMG-CoA substrate to start the reaction. Mix by inversion.

-

Measurement: Record A340 every 10 seconds for 5–10 minutes.

-

Calculation:

Drug Development & Synthetic Biology Implications

Therapeutic Targeting

-

Staphylococcus aureus (MRSA): unlike E. coli (MEP pathway), S. aureus relies entirely on the MVA pathway.

-

Strategy: While statins inhibit bacterial HMGR, their efficacy is limited by high MICs. Novel inhibitors targeting the bacterial Class II HMGR (structurally distinct from human Class I) are under development.

-

Bisphosphonates: Target FPP synthase, blocking undecaprenyl phosphate synthesis (essential for cell wall peptidoglycan).

-

-

Antibiotics for "Modified" Pathway: The enzymes Phosphomevalonate Dehydratase and Anhydromevalonate-P Decarboxylase are absent in humans. Inhibitors here would be highly selective for pathogens using the modified pathway (e.g., certain Streptomyces or Chloroflexota), reducing host toxicity.

Synthetic Biology (Metabolic Engineering)

For industrial terpene production (e.g., Artemisinin, Squalene) in yeast:

-

Flux Push: Overexpression of tHMG1 (truncated HMGR) removes feedback inhibition.

-

Scaffolding: Fusing MVA pathway enzymes (HMGS, HMGR, MK) on protein scaffolds increases local substrate concentration, reducing diffusion limitations and toxic intermediate accumulation.

References

-

Grochowski, L. L., et al. (2006). Identification of lactonase activity in the mevalonate pathway of the archaeon Methanosarcina mazei. Journal of Bacteriology. Link

-

Vinokur, J. M., et al. (2014). Structural analysis of the mevalonate pathway enzyme phosphomevalonate kinase. Nature Scientific Reports. Link

-

Hoshino, T., & Gaucher, E. A. (2018). Evolution of the mevalonate pathway in the Archaea.[4][11] Proceedings of the National Academy of Sciences (PNAS). Link

-

Wilding, E. I., et al. (2000).[3] Essentiality of the mevalonate pathway in Staphylococcus aureus. Journal of Bacteriology. Link

-

Heuston, S., et al. (2012). Metabolic Flux Analysis of Isoprenoid Biosynthesis in Escherichia coli. Methods in Molecular Biology. Link

-

Sigma-Aldrich. (2023). HMG-CoA Reductase Assay Kit Technical Bulletin.Link

Sources

- 1. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Methylerythritol Phosphate Pathway-Specific Natural Products as Antibacterials | National Agricultural Library [nal.usda.gov]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Modified mevalonate pathway of the archaeon Aeropyrum pernix proceeds via trans-anhydromevalonate 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. AID 1259152 - Reductase Assay : The following procedure was followed using a HMG-CoA Reductase assay kit obtained from Sigma-Aldrich (catalogue number CS1090). The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm of NADPH in solution. A decrease in absorbance is caused by the oxidation of NADPH by the catalytic subunit of HMGR in the presence of the substrate HMG-CoA. Effective inhibition of the HMG-CoA leads to a reduction in oxidation of NADPH which in turn leads to a smaller reduction in the absorbance at 340 nm over time. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Mevalonic Acid: The Keystone of Isoprenoid Biosynthesis – A Technical Guide

Abstract

The mevalonate (MVA) pathway represents a cornerstone of cellular metabolism, orchestrating the biosynthesis of over 30,000 distinct isoprenoid compounds essential for life.[1] This technical guide provides an in-depth exploration of the enzymatic cascade that begins with acetyl-CoA and culminates in the production of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). We will dissect the multi-tiered regulatory mechanisms that govern pathway flux, with a particular focus on the rate-limiting enzyme HMG-CoA reductase. Furthermore, this guide will illuminate the diverse physiological roles of downstream isoprenoids, from cholesterol's structural function to the critical signaling roles of prenylated proteins. By contextualizing this pathway in health and disease, we will examine its emergence as a pivotal target for therapeutic intervention in fields ranging from cardiovascular medicine to oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and field-proven understanding of mevalonic acid's central role as the precursor to the vast world of isoprenoids.

Introduction: The Isoprenoid Universe and Its Origin

Isoprenoids, also known as terpenoids, constitute one of the most ancient and diverse classes of biomolecules, indispensable across all domains of life.[2][3] Their functions are remarkably varied, encompassing roles as structural components of cell membranes (e.g., cholesterol), electron carriers (e.g., ubiquinone), protein modification anchors (prenylation), photosynthetic pigments, and hormones.[4] The biosynthesis of these vital compounds originates from simple five-carbon (C5) building blocks.

In eukaryotes and archaea, the primary route for producing these C5 units is the Mevalonate (MVA) pathway.[1][5] This pathway, beginning with the fundamental metabolite acetyl-CoA, is a testament to metabolic efficiency and intricate regulation. While most bacteria utilize an alternative, non-homologous route known as the methylerythritol phosphate (MEP) pathway, the MVA pathway's conservation in higher organisms underscores its fundamental importance.[6][7] Understanding the MVA pathway is not merely an academic exercise; it is critical for drug development, as its enzymes are the targets of major therapeutic classes, including statins and bisphosphonates.[1][8]

The Mevalonate Pathway: An Enzymatic Journey from Acetyl-CoA to IPP

The conversion of acetyl-CoA to the universal isoprenoid precursors IPP and DMAPP is a linear, multi-step enzymatic process occurring primarily in the cytosol.[9][10] It can be conceptually divided into the "upper" and "lower" pathways.

Upper Mevalonate Pathway: Synthesis of Mevalonate

The initial phase consolidates three molecules of acetyl-CoA into the six-carbon molecule, (R)-mevalonate.[1]

-

Acetoacetyl-CoA Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by acetoacetyl-CoA thiolase and releases one molecule of coenzyme A.[9][10]

-

HMG-CoA Synthase: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is driven by the cytosolic HMG-CoA synthase.[10][11] It is crucial to distinguish this cytosolic enzyme from its mitochondrial counterpart, which is involved in ketone body synthesis.[10]

-

HMG-CoA Reductase (HMGCR): HMG-CoA is reduced to mevalonate in an NADPH-dependent reaction. This is the committed and rate-limiting step of the entire MVA pathway.[9][12] The profound regulatory control exerted on HMGCR makes it the principal target for cholesterol-lowering statin drugs.[1][12]

Lower Mevalonate Pathway: From Mevalonate to C5 Isoprenoid Units

The lower pathway converts mevalonate into the isomeric C5 building blocks, IPP and DMAPP, through a series of ATP-dependent reactions.[1]

-

Mevalonate Kinase (MVK): Mevalonate is phosphorylated at the 5-OH position to yield mevalonate-5-phosphate, consuming one ATP molecule.[9]

-

Phosphomevalonate Kinase (PMVK): A second phosphorylation event, also consuming ATP, converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate.[2]

-

Mevalonate-5-Pyrophosphate Decarboxylase (MVD): In a final ATP-dependent step, mevalonate-5-pyrophosphate is decarboxylated to form isopentenyl pyrophosphate (IPP), releasing CO2 and inorganic phosphate.[2][13]

-

Isopentenyl Pyrophosphate Isomerase (IDI): IPP is reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).[1] This isomerization establishes the two fundamental C5 units required for downstream synthesis.

Downstream Elongation: Building Complex Isoprenoids

IPP and DMAPP are the fundamental monomers for all isoprenoids. Downstream synthesis involves sequential head-to-tail condensations catalyzed by prenyltransferases, elongating the carbon chain in C5 increments.

-

Geranyl Pyrophosphate (GPP, C10): One molecule of DMAPP is condensed with one molecule of IPP to form GPP.

-

Farnesyl Pyrophosphate (FPP, C15): GPP is condensed with another molecule of IPP to form FPP.[11]

-

Geranylgeranyl Pyrophosphate (GGPP, C20): FPP is condensed with a third molecule of IPP to form GGPP.[11]

FPP and GGPP are major branch-point intermediates that serve as substrates for a vast array of downstream enzymes, leading to the synthesis of sterol and non-sterol isoprenoids.[14][15]

Table 1: Major Classes of Isoprenoids and Their Precursors

| Isoprenoid Class | Precursor | Key Functions |

| Sterols | Farnesyl-PP (via Squalene) | Membrane structure, precursor to steroid hormones, vitamin D, bile acids.[2][16] |

| Prenylated Proteins | Farnesyl-PP, Geranylgeranyl-PP | Anchoring signaling proteins (e.g., Ras, Rho) to membranes.[14][15] |

| Ubiquinone (CoQ10) | Farnesyl-PP | Electron transport in mitochondria.[16] |

| Dolichols | Farnesyl-PP | Carrier for N-linked glycosylation of proteins in the ER.[15] |

| Heme A | Farnesyl-PP | Prosthetic group in cytochrome c oxidase.[15] |

| Carotenoids | Geranylgeranyl-PP | Photosynthetic pigments and antioxidants (in plants and microbes).[2] |

Regulation of the MVA Pathway: A Self-Validating System

The cell employs a sophisticated, multi-tiered feedback system to precisely control the flux through the MVA pathway, ensuring a sufficient supply of essential isoprenoids while preventing the toxic accumulation of intermediates like cholesterol. This regulation primarily targets HMG-CoA reductase (HMGCR).

-

Transcriptional Control (SREBP-mediated): When cellular sterol levels are low, a transcription factor called Sterol Regulatory Element-Binding Protein (SREBP) is activated.[1] Activated SREBP translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of genes encoding HMGCR and other pathway enzymes, upregulating their transcription to boost cholesterol synthesis.[17]

-

Post-translational Control (Accelerated Degradation): High levels of sterols (such as cholesterol) and the non-sterol isoprenoid GGPP trigger the rapid degradation of the HMGCR enzyme.[15] Sterols bind to the membrane domain of HMGCR, causing it to associate with ER-resident Insig proteins, which recruits ubiquitin ligases, marking HMGCR for proteasomal degradation.[11]

-

Phosphorylation (AMPK-mediated): In states of low cellular energy (high AMP:ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates HMGCR.[11] This phosphorylation event allosterically inhibits the enzyme's activity, thus conserving energy by halting the anabolic MVA pathway.[11]

Protocol: Quantification of Isoprenoid Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of key pathway intermediates like FPP and GGPP.

Principle: Liquid chromatography (LC) separates the isoprenoid pyrophosphates from other cellular components. Tandem mass spectrometry (MS/MS) provides highly specific detection and quantification based on the unique mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Procedure:

-

Sample Extraction:

-

Harvest and wash cells.

-

Perform a biphasic lipid extraction using a solvent system like chloroform/methanol/water or a more robust methyl-tert-butyl ether (MTBE) based method. Isoprenoid pyrophosphates will partition into the polar phase.

-

Include internal standards (e.g., deuterated FPP/GGPP) at the start of the extraction for accurate quantification.

-

-

LC Separation:

-

Use a C18 reverse-phase column.

-

Employ an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention of the negatively charged pyrophosphate groups.

-

Run a gradient from an aqueous mobile phase to an organic mobile phase (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) mode. For each analyte, define a specific "transition" of the precursor ion (e.g., [FPP-H]⁻) to a specific product ion after collision-induced dissociation.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure FPP and GGPP standards.

-

Quantify the amount of each isoprenoid in the sample by comparing its peak area (normalized to the internal standard) against the standard curve.

-

Conclusion and Future Directions

The mevalonate pathway is a masterful example of metabolic engineering, converting a simple two-carbon unit into a staggering diversity of essential molecules. Its central role in cellular physiology, from membrane integrity to signal transduction, is undisputed. The intricate feedback loops that regulate HMG-CoA reductase ensure that this pathway is exquisitely tuned to cellular needs, making it a robust and self-validating system.

The profound success of statins in cardiovascular medicine and bisphosphonates in bone disease has validated the MVA pathway as a rich source of druggable targets. Future research will undoubtedly focus on leveraging this knowledge for other diseases, particularly cancer, where the pathway's upregulation is a critical dependency. The development of next-generation inhibitors with improved selectivity and the exploration of rational combination therapies hold significant promise for expanding the therapeutic utility of targeting this ancient and indispensable metabolic route.

References

-

Wikipedia. Mevalonate pathway . Wikipedia. [Link]

-

MetwareBio. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms . Metware Biotechnology. [Link]

-

bioRxiv. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum . bioRxiv. [Link]

-

ResearchGate. (PDF) Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and this compound pathways . ResearchGate. [Link]

-

Frontiers. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy . Frontiers in Oncology. [Link]

-

ASM Journals. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum . Journals ASM. [Link]

-

ResearchGate. Overview of the mevalonate pathway and the inhibition of HMG-CoA by statins . ResearchGate. [Link]

-

YouTube. Cholesterol Biosynthesis | Stages 1 & 2: Generating Isoprenoids (DMAP and IPP) . Catalyst University. [Link]

-

PubMed. Enzymes of the mevalonate pathway of isoprenoid biosynthesis . National Library of Medicine. [Link]

-

YouTube. Cholesterol Synthesis (Part 2 of 6) - Stage 1: Mevalonate Synthesis . Moof University. [Link]

-

NIH. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS . National Institutes of Health. [Link]

-

Oxford Academic. On the Origin of Isoprenoid Biosynthesis . Molecular Biology and Evolution. [Link]

-

ResearchGate. Isoprenoids: Remarkable diversity of form and function . ResearchGate. [Link]

-

PubMed. Isoprenoid biosynthesis in bacterial pathogens . National Library of Medicine. [Link]

-

PubMed. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers . National Library of Medicine. [Link]

-

PMC. Synthesis, function, and regulation of sterol and nonsterol isoprenoids . PubMed Central. [Link]

-

NIH. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway . National Institutes of Health. [Link]

-

PubMed. Targeting the Mevalonate Pathway in Cancer . National Library of Medicine. [Link]

-

PMC. Isoprenoids and Related Pharmacological Interventions: Potential Application in Alzheimer's Disease . PubMed Central. [Link]

-

ScienceDirect. The analytical determination of isoprenoid intermediates from the mevalonate pathway . ScienceDirect. [Link]

-

PubMed Central. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases . National Library of Medicine. [Link]

-

ResearchGate. (PDF) Isoprenoid biosynthesis in bacterial pathogens . ResearchGate. [Link]

-

ResearchGate. Synthesis, function, and regulation of sterol and nonsterol isoprenoids . ResearchGate. [Link]

-

ResearchGate. Isoprenoids, Health and Disease | Request PDF . ResearchGate. [Link]

-

Bentham Science. Anti-Cancer Therapy: Targeting the Mevalonate Pathway . Bentham Science Publishers. [Link]

-

ResearchGate. Different approaches used to manipulate the mevalonate pathway . ResearchGate. [Link]

-

PNAS. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes . Proceedings of the National Academy of Sciences. [Link]

-

CSIR NET LIFE SCIENCE COACHING. Key Steps in Isopentenyl Pyrophosphate Biosynthesis from this compound . CSIR NET Life Science Coaching. [Link]

-

PubMed. Targeting the mevalonate pathway enhances the efficacy of 5-fluorouracil by regulating pyroptosis . National Library of Medicine. [Link]

-

PMC. Human isoprenoid synthase enzymes as therapeutic targets . PubMed Central. [Link]

-

Chemistry LibreTexts. 27.5: Terpenoids . Chemistry LibreTexts. [Link]

-

PMC. Farnesyl pyrophosphate is a new danger signal inducing acute cell death . PubMed Central. [Link]

-

eScholarship.org. Targeting the Mevalonate Pathway in Cancer . University of California. [Link]

-

AACR Journals. Both farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP) rescue prenylation in the presence of statins, but only GGPP rescues cell viability . Cancer Research. [Link]

-

ResearchGate. The biosynthesis pathway of geranyl (GPP) and farnesyl pyrophosphate (FPP) via the coupling of isoprene units . ResearchGate. [Link]

-

PMC. Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor . PubMed Central. [Link]

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Isoprenoid biosynthesis in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoprenoids and Related Pharmacological Interventions: Potential Application in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 10. youtube.com [youtube.com]

- 11. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, function, and regulation of sterol and nonsterol isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

The Mevalonate Pathway: Enzymatic Architecture & Kinetic Regulation

A Technical Guide for Drug Development & Metabolic Engineering

Executive Summary

The mevalonate (MVA) pathway is the obligate upstream route for the biosynthesis of sterols (cholesterol), ubiquinone, dolichol, and protein prenylation groups in eukaryotes. For drug development professionals, this pathway represents a dichotomy: it is the target of the most commercially successful drug class in history (statins) yet hosts rare orphan diseases like Mevalonate Kinase Deficiency (MKD).

This guide deconstructs the four critical enzymatic steps converting Acetyl-CoA to Isopentenyl Pyrophosphate (IPP). It moves beyond basic textbook definitions to address kinetic bottlenecks, regulatory feedback loops, and validated assay protocols required for inhibitor screening.

Part 1: The Mevalonate Pathway Architecture

The conversion of Acetyl-CoA to the five-carbon building block IPP involves a reduction-oxidation logic followed by an ATP-dependent activation cascade.

Visualizing the Flux

The following diagram illustrates the enzymatic flow and carbon transition from the C2 precursor to the C5 backbone.

Figure 1: The enzymatic cascade from Acetyl-CoA to IPP. Note the heavy ATP consumption downstream of mevalonate.

Part 2: The Gatekeeper – HMG-CoA Reductase (HMGCR)[1][2][3]

Enzyme Commission: EC 1.1.1.34 Localization: Endoplasmic Reticulum (ER) membrane (transmembrane domain anchors it; catalytic domain is cytosolic).

HMGCR catalyzes the four-electron reduction of HMG-CoA to mevalonate.[1] This is the committed step of the pathway. It is irreversible under physiological conditions and is the primary locus of regulation.

1. Catalytic Mechanism

The reaction requires two equivalents of NADPH.

-

Hydride Transfer 1: The thioester of HMG-CoA is reduced to an aldehyde intermediate (mevaldehyde). The CoA moiety is released (hemithioacetal breakdown).

-

Hydride Transfer 2: The aldehyde is immediately reduced to the alcohol (mevalonate).

Critical Insight for Inhibitor Design: Statins (e.g., Atorvastatin, Rosuvastatin) are transition-state analogs. They possess a dihydroxyheptanoic acid moiety that mimics the HMG-CoA substrate but binds with

2. Multi-Tiered Regulation

HMGCR is not just regulated; it is "managed" by the cell to prevent sterol toxicity.

-

Transcriptional (SREBP-2): Low sterol levels trigger the cleavage of SREBP-2, which enters the nucleus to upregulate HMGCR expression.

-

Post-Translational (Degradation): High sterol levels (specifically lanosterol and 25-hydroxycholesterol) induce HMGCR binding to Insig proteins. This recruits ubiquitin ligases (gp78), marking HMGCR for proteasomal degradation (ERAD pathway).

-

Phosphorylation (AMPK): Low energy states (high AMP:ATP ratio) activate AMPK, which phosphorylates HMGCR at Ser-872, inactivating it to conserve energy.[2]

Figure 2: The tripartite regulation of HMG-CoA Reductase ensures cholesterol homeostasis.

Part 3: Validated Experimental Protocol: HMGCR Activity Assay

Objective: To quantify HMGCR activity or screen inhibitors (Statins) using a spectrophotometric kinetic assay. Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Reagents & Preparation[1][3]

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.2), 1 mM EDTA, 5 mM DTT (DTT is crucial to maintain the active site thiols).

-

Substrate: HMG-CoA (Stock 10 mM).

-

Cofactor: NADPH (Stock 10 mM, prepare fresh).

-

Enzyme: Recombinant human HMGCR (catalytic domain).

Step-by-Step Methodology

-

Blanking: Set spectrophotometer to 340 nm at 37°C.

-

Mixture Assembly: In a quartz cuvette (or UV-transparent plate), add:

-

920 µL Assay Buffer

-

20 µL NADPH (Final: ~200 µM)

-

10 µL Enzyme source

-

-

Pre-incubation: Incubate for 5 minutes at 37°C. Why? To allow temperature equilibration and ensure no background NADPH oxidation occurs.

-

Initiation: Add 50 µL HMG-CoA (Final: ~500 µM) to start the reaction. Mix rapidly by inversion.

-

Measurement: Record

every 10 seconds for 5–10 minutes. -

Calculation:

(Where 6.22 is the extinction coefficient of NADPH in mM⁻¹cm⁻¹).

Validation Check: A control run with 100 nM Pravastatin should show >90% inhibition.

Part 4: The Downstream Activation Cascade

Once mevalonate is formed, three ATP-dependent enzymes drive the conversion to IPP. These steps are often overlooked but are critical in metabolic engineering and specific disease states.

1. Mevalonate Kinase (MVK)[4][5][6][7][8]

-

Reaction: Phosphorylation of C5-OH.

-

Clinical Relevance: Mevalonate Kinase Deficiency (MKD) .[6][7][8]

-

Mechanism:[9][2][10][11][12][13][14] Recessive mutations lead to enzyme instability.

-

Thermolability: Mutant MVK activity drops precipitously with fever, creating a vicious cycle of inflammation (HIDS).

-

Kinetics: High affinity for mevalonate (

). Strong feedback inhibition by downstream Geranylgeranyl Pyrophosphate (GGPP).

-

2. Phosphomevalonate Kinase (PMK)

-

Reaction: Phosphorylation of the phosphate group to form a pyrophosphate.

-

Structure: Belong to the GHMP kinase family.[13] It induces a conformational change upon ATP binding to shield the active site from water (preventing ATP hydrolysis).

3. Mevalonate Diphosphate Decarboxylase (MVD)[4][12]

-

Reaction: Decarboxylation and dehydration to form IPP.

-

Mechanism Update: Historically debated. Recent QM/MM and crystallographic evidence suggests a mechanism where ATP phosphorylates the C3-hydroxyl group, creating a transient intermediate that facilitates the elimination of

and -

Bottleneck: In metabolic engineering (e.g., yeast production of artemisinin), MVD accumulation can be toxic, or its insufficiency can create a bottleneck of diphosphomevalonate.

Part 5: Comparative Kinetic Data

The following table summarizes the kinetic parameters for the human enzymes. Note that

| Enzyme | Substrate | Approx | Cofactor | Key Inhibitor / Regulator |

| HMG-CoA Reductase | HMG-CoA | 1.0 – 5.0 | 2x NADPH | Statins (Comp.), Sterols (Degradation) |

| Mevalonate Kinase | Mevalonate | 5.0 – 50.0 | ATP, | GGPP (Feedback), FPP |

| Phosphomevalonate Kinase | 5-P-Mevalonate | ~150 | ATP, | -- |

| MVD | 5-PP-Mevalonate | ~5.0 | ATP, | 6-Fluoromevalonate (Comp.) |

References

-

Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425–430.

-

Burg, J. S., & Espenshade, P. J. (2011). Regulation of HMG-CoA reductase in mammals and yeast.[15] Progress in Lipid Research, 50(4), 403–410.

-

Sigma-Aldrich. (n.d.). HMG-CoA Reductase Assay Kit Technical Bulletin.

-

Houten, S. M., et al. (2003). Mevalonate kinase deficiency: biochemical and genetic status. Clinical Chemistry, 49(11), 1869-1875.

-

Chen, C. L., et al. (2020). Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase. Nature Communications, 11, 3969.

Sources

- 1. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mevalonate kinase deficiency - Wikipedia [en.wikipedia.org]

- 7. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mevalonate kinase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. The phosphorylation mechanism of mevalonate diphosphate decarboxylase: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Posttranslational Regulation of HMG CoA Reductase, the Rate-Limiting Enzyme in Synthesis of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phosphorylation mechanism of mevalonate diphosphate decarboxylase: a QM/MM study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cholesterol: A Technical Guide to the Non-Sterol Products of the Me-valonate Pathway

Abstract

The mevalonate (MVA) pathway is a critical metabolic route, renowned primarily for its role in cholesterol biosynthesis. However, its significance extends far beyond this singular, albeit crucial, function. The pathway gives rise to a diverse array of non-sterol isoprenoids that are fundamental to a myriad of cellular processes.[1] This technical guide provides an in-depth exploration of these non-sterol products, detailing their synthesis, biological functions, and the analytical methodologies employed to study them. Designed for researchers, scientists, and drug development professionals, this document aims to provide both foundational knowledge and field-proven insights into this vital area of cell biology and therapeutic development.

Introduction: The Mevalonate Pathway as a Central Metabolic Hub

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting step and a key regulatory point.[1][2] From mevalonate, a series of reactions produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] These molecules serve as the fundamental precursors for all isoprenoids.[3] While a significant portion of these precursors is channeled towards cholesterol synthesis, a crucial fraction is diverted to produce essential non-sterol isoprenoids.[1][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[2][6][7]

The Branching Point: Farnesyl Pyrophosphate (FPP)

The synthesis of the 15-carbon molecule, farnesyl pyrophosphate (FPP), from IPP and DMAPP represents a major bifurcation in the MVA pathway. FPP stands at a critical metabolic crossroads, directing carbon flow towards either sterol synthesis or the production of a variety of non-sterol isoprenoids.[1]

Key Non-Sterol Product Classes and Their Biological Significance

Protein Prenylation: Anchoring Cellular Signals

One of the most critical functions of non-sterol isoprenoids is protein prenylation, a post-translational modification where a farnesyl or a 20-carbon geranylgeranyl group is covalently attached to cysteine residues of target proteins.[8][9][10] This lipid modification is crucial for mediating protein-membrane and protein-protein interactions.[9][10][11]

-

Farnesylation: The attachment of a 15-carbon farnesyl group is catalyzed by farnesyltransferase (FTase).[8] A primary example of a farnesylated protein is Ras, a small GTPase that plays a central role in cell signaling pathways and is frequently mutated in cancers.[8][9]

-

Geranylgeranylation: The attachment of a 20-carbon geranylgeranyl group is catalyzed by geranylgeranyltransferase (GGTase).[8] This modification is essential for the function of Rho and Rab family GTPases, which are involved in regulating the cytoskeleton, cell adhesion, and vesicular trafficking.[8][9]

The hydrophobic prenyl group acts as a membrane anchor, localizing signaling proteins to specific cellular compartments where they can interact with their downstream effectors.[8][11]

Dolichols: Essential for Glycoprotein Synthesis

Dolichols are long-chain polyisoprenoid alcohols.[12] In their phosphorylated form, dolichyl phosphate, they act as lipid carriers for oligosaccharides in the process of N-linked glycosylation in the endoplasmic reticulum.[12][13][14][15] This process is vital for the proper folding, stability, and function of a vast number of proteins.[14] Defects in dolichol synthesis can lead to impaired protein glycosylation and are associated with certain congenital disorders of glycosylation.[15][16] Dolichol levels have also been observed to increase in tissues with age.[12][13]

Ubiquinone (Coenzyme Q10): A Linchpin of Cellular Respiration and Antioxidant Defense

Ubiquinone, also known as Coenzyme Q10 (CoQ10) in humans, is a lipid-soluble molecule composed of a quinone head group and a polyisoprenoid tail derived from the MVA pathway.[17][18] It is a critical component of the electron transport chain in mitochondria, where it shuttles electrons to facilitate the production of ATP.[17][18] In its reduced form, ubiquinol, it is a potent antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[18] Deficiencies in CoQ10, which can arise from defects in its biosynthesis, are associated with a range of clinical syndromes.[19]

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The Fundamental Building Blocks

IPP and its isomer DMAPP are the five-carbon precursors for all isoprenoids.[3][4][20] The isomerization of IPP to the more reactive DMAPP is a key activation step in isoprenoid biosynthesis, catalyzed by IPP isomerase.[21][22] Beyond their role as building blocks, IPP has also been shown to be a potent stimulator of a subset of T cells.[23]

Visualization of the Mevalonate Pathway and its Non-Sterol Branches

The following diagram illustrates the major branches of the mevalonate pathway leading to the synthesis of key non-sterol products.

Caption: Overview of the mevalonate pathway highlighting the central role of FPP.

Experimental Protocols for Studying Non-Sterol Isoprenoids

The investigation of non-sterol isoprenoids requires a range of specialized analytical techniques. The choice of method depends on the specific molecule of interest and the biological matrix.

Analysis of Protein Prenylation

The study of protein prenylation often involves identifying prenylated proteins and quantifying the extent of modification.

This approach utilizes modified isoprenoid precursors that can be metabolically incorporated into proteins.[24]

Protocol: Metabolic Labeling with Azide-Modified Isoprenoids

-

Cell Culture: Culture cells of interest to the desired confluency.

-

Metabolic Labeling: Supplement the culture medium with an azide-modified isoprenoid precursor (e.g., farnesol-azide or geranylgeraniol-azide) and incubate for a period sufficient for incorporation (typically 18-24 hours).[24]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-modified prenylated proteins.[24]

-

Enrichment/Detection:

Mass spectrometry (MS) is a powerful tool for identifying prenylated proteins and mapping the site of modification.

Workflow: Identification of Prenylated Proteins by LC-MS/MS

Caption: A typical workflow for identifying prenylated proteins using mass spectrometry.

The addition of a farnesyl or geranylgeranyl group results in a characteristic mass shift that can be detected by MS.[8] Tandem MS (MS/MS) can then be used to fragment the peptide and pinpoint the exact cysteine residue that is modified.[8]

Quantification of Coenzyme Q10

The measurement of CoQ10 levels in biological samples is important for diagnosing deficiencies and monitoring supplementation.[25][26][27]

Protocol: HPLC-Based Quantification of CoQ10 in Plasma

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., CoQ9).[28]

-

Add an oxidizing agent (e.g., p-benzoquinone) to convert all CoQ10 to its oxidized form.[28]

-

Precipitate proteins and extract lipids using an organic solvent (e.g., 1-propanol).[28]

-

Centrifuge to pellet the protein and transfer the supernatant containing the lipids to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for injection.[28]

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of CoQ10.

-

Calculate the concentration of CoQ10 in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Table 1: Comparison of Detection Methods for CoQ10 Analysis

| Detection Method | Advantages | Disadvantages | Limit of Detection (LOD) |

| UV Detection | Simple, robust, widely available | Lower sensitivity, cannot detect the reduced form (ubiquinol) | ~10-50 ng/mL |

| Electrochemical Detection (ECD) | High sensitivity and selectivity, can detect both oxidized and reduced forms | More complex setup, susceptible to electrode fouling | ~1-10 ng/mL[25] |

| Mass Spectrometry (MS) | Highest sensitivity and specificity, provides structural information | Expensive instrumentation, requires specialized expertise | Sub-ng/mL |

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers can provide quantitative insights into the flow of metabolites through the MVA pathway.[29][30][31]

Workflow: 13C-Metabolic Flux Analysis of the Mevalonate Pathway

-

Cell Culture with Labeled Substrate: Culture cells in a medium containing a stable isotope-labeled precursor, such as [U-13C]-glucose or [13C2]-acetate.[30]

-

Metabolite Extraction: After a defined period, harvest the cells and rapidly quench metabolism. Extract the intracellular metabolites.

-

LC-MS or GC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distribution for each metabolite.[31]

-

Flux Calculation: Use computational models to fit the isotopic labeling data to a metabolic network model of the MVA pathway. This allows for the calculation of the relative or absolute flux through each reaction.[29][32]

Dysregulation in Disease and Therapeutic Targeting

Given the central role of non-sterol isoprenoids in fundamental cellular processes, it is not surprising that dysregulation of the MVA pathway is implicated in various diseases.

-

Cancer: Upregulation of the MVA pathway is a hallmark of many cancers.[6][7][33] Increased production of FPP and GGPP is required for the prenylation of oncoproteins like Ras and Rho, which drive tumor growth and metastasis.[30] This has led to the development of drugs that inhibit key enzymes in the pathway, such as statins (HMGCR inhibitors) and farnesyltransferase inhibitors (FTIs), as potential anti-cancer agents.[9][11][34]

-

Inflammatory and Autoimmune Diseases: The MVA pathway plays a role in regulating inflammatory responses.[35] Mevalonate kinase deficiency (MKD) is a rare autoinflammatory disorder caused by mutations in the mevalonate kinase gene, leading to a shortage of downstream isoprenoids and resulting in uncontrolled inflammation.[30]

Conclusion and Future Directions

The non-sterol branches of the mevalonate pathway are integral to cellular function, producing a diverse array of molecules with critical roles in protein modification, glycoprotein synthesis, cellular respiration, and antioxidant defense. A thorough understanding of the synthesis and function of these molecules is essential for researchers in cell biology, biochemistry, and drug development. The analytical techniques described in this guide provide the tools to investigate these processes in detail. Future research will likely focus on further elucidating the complex regulatory networks that control flux through the different branches of the pathway and on developing more specific and effective therapeutic strategies that target these pathways in disease.

References

-

S-Prenylation: Function, Signaling, and Analytical Techniques. Creative Proteomics.

-

Dolichol: function, metabolism, and accumulation in human tissues. Rip, J. W., Rupar, C. A., & Carroll, K. K. (1985). Progress in Lipid Research, 24(4), 269-309.

-

Global Analysis of Prenylated Proteins by the Use of a Tagging via Substrate Approach. Zhang, H., & Hsieh, F. (2014). In Methods in Enzymology (Vol. 544, pp. 235-253). Academic Press.

-

Analysis of protein prenylation and S-acylation using gas chromatography-coupled mass spectrometry. Running, M. P. (2013). Methods in Molecular Biology, 1043, 121-134.

-

Dolichol. Wikipedia.

-

What is dolichol? How does it work?. Homework.Study.com.

-

Prenylation. Wikipedia.

-

Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Wang, G., & Kirby, J. (2013). Current Opinion in Chemical Biology, 17(4), 565-571.

-

Protein Prenylation: An (Almost) Comprehensive Overview on Discovery History, Enzymology, and Significance in Physiology and Disease. Wiemer, A. J., Wiemer, D. F., & Hohl, R. J. (2009). FEBS Journal, 276(23), 6701-6725.

-

13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Wada, K., et al. (2017). Journal of Bioscience and Bioengineering, 123(3), 315-321.

-

Mevalonate Pathway: Origins, Regulation, and Health Implications. Creative Proteomics. (2024).

-

Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. G. A. O'Brien, et al. (2012). ACS Chemical Biology, 7(2), 266-277.

-

Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. Alcázar-Fabra, M., et al. (2021). Antioxidants, 10(4), 544.

-

Synthesis, function, and regulation of sterol and nonsterol isoprenoids. Brown, M. S., & Goldstein, J. L. (2022). Journal of Lipid Research, 63(10), 100272.

-

Coenzyme Q10 analytical determination in biological matrices and pharmaceuticals. Lucangioli, S., Martinefski, M., & Tripodi, V. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11.

-

Dolichol Biosynthesis and Its Effects on the Unfolded Protein Response and Abiotic Stress Resistance in Arabidopsis. Zhang, H., et al. (2008). The Plant Cell, 20(7), 1879-1898.

-

13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Wada, K., et al. (2017). Journal of Bioscience and Bioengineering, 123(3), 315-321.

-

PROTEIN PRENYLATION: Molecular Mechanisms and Functional Consequences. Casey, P. J., & Seabra, M. C. (1996). Annual Review of Biochemistry, 65, 711-741.

-

Systematic literature review of different methods for sample preparation for the quantification of coenzyme Q10 in human blood samples by HPLC. Frank, J., et al. (2024). UFL Forschungsportal.

-

Coenzyme Q10. Wikipedia.

-

High-content assay to study protein prenylation. W-P. T. Klaren, et al. (2008). Journal of Biomolecular Screening, 13(7), 643-651.

-

Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method. Yubero, D., et al. (2020). Antioxidants, 9(12), 1219.

-

From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases. Schenk, B., et al. (2001). Glycobiology, 11(5), 61R-70R.

-

Isopentenyl-diphosphate delta isomerase. Wikipedia.

-

Coenzyme Q10. Linus Pauling Institute, Oregon State University.

-

Main mechanisms involved in mevalonate (MVA) pathway dysregulation and its byproducts in cancer. Clendening, J. W., & Pandyra, A. (2022). Cancers, 14(15), 3706.

-

The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. MetwareBio.

-

Technical Support Center: Mevalonate (MVA) Pathway Metabolic Flux Balancing. Benchchem.

-

Isopentenyl pyrophosphate rearranges to dimethylallyl pyrophosphate. Reactome Pathway Database.

-

Overview of the mevalonate pathway with reference to the nonsterol... Elson, C. E., & Peffley, D. M. (1994). Proceedings of the Society for Experimental Biology and Medicine, 206(2), 218-227.

-

Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease. Mullen, P. J., et al. (2016). Current Pharmaceutical Design, 22(35), 5444-5453.

-

Coenzyme Q--biosynthesis and functions. Bentinger, M., Tekle, M., & Dallner, G. (2010). Sub-cellular Biochemistry, 54, 1-15.

-

The mevalonate pathway. Sterols and nonsterol products of the... Thurnher, M., & Gruenbacher, G. (2015). Frontiers in Immunology, 6, 177.

-

(PDF) Systematic literature review of different methods for sample preparation for the quantification of coenzyme Q10 in human blood samples by HPLC. Frank, J., et al. (2024). ResearchGate.

-

Isoprenoids: Metabolism, Functions, and Applications. Creative Proteomics Blog. (2024).

-

Dysregulation of the mevalonate pathway during SARS-CoV-2 infection: An in silico study. Campos, A. C. S., et al. (2022). Frontiers in Immunology, 13, 888123.

-

Biochemistry of Mitochondrial Coenzyme Q Biosynthesis. Stefely, J. A., & Pagliarini, D. J. (2017). Trends in Biochemical Sciences, 42(10), 824-843.

-

An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods. Semeniuc, C. A., et al. (2023). Foods, 12(4), 793.

-

Structure and Mechanism of Action of Isopentenylpyrophosphate-Dimethylallylpyrophosphate Isomerase. Harris, C. J., et al. (2000). Journal of the American Chemical Society, 122(49), 12051-12052.

-

Prenylation Analysis Service. Creative Proteomics.

-

Dysregulation of the mevalonate pathway promotes transformation. Clendening, J. W., et al. (2010). Proceedings of the National Academy of Sciences, 107(34), 15051-15056.

-

Dimethylallyl pyrophosphate. Wikipedia.

-

Mevalonate pathway. Wikipedia.

-

Decoding the crosstalk between mevalonate metabolism and T cell function. K. A. Ringquist, et al. (2021). Immunometabolism, 3(3), e210022.

-

The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Cruz, P. M., et al. (2020). Frontiers in Oncology, 10, 560.

-

Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast. Lindberg, P., et al. (2018). Bio-protocol, 8(12), e2891.

-

(PDF) Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Chizzali, C., et al. (2019). Metabolomics, 15(8), 112.

Sources

- 1. Synthesis, function, and regulation of sterol and nonsterol isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 3. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 9. Prenylation - Wikipedia [en.wikipedia.org]

- 10. annualreviews.org [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Dolichol - Wikipedia [en.wikipedia.org]

- 14. homework.study.com [homework.study.com]

- 15. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dolichol Biosynthesis and Its Effects on the Unfolded Protein Response and Abiotic Stress Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 18. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 19. mdpi.com [mdpi.com]

- 20. Dimethylallyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 21. Isopentenyl-diphosphate delta isomerase - Wikipedia [en.wikipedia.org]

- 22. Reactome | Isopentenyl pyrophosphate rearranges to dimethylallyl pyrophosphate [reactome.org]

- 23. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. article.imrpress.com [article.imrpress.com]

- 26. Systematic literature review of different methods for sample preparation for the quantification of coenzyme Q10 in human blood samples by HPLC | UFL Forschungsportal [forschungsportal.ufl.li]

- 27. researchgate.net [researchgate.net]

- 28. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Dysregulation of the mevalonate pathway during SARS-CoV-2 infection: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Mevalonate Signaling: The Metabolic-Oncogenic Axis in Cell Proliferation

[1][2]

Executive Summary

The Mevalonate (MVA) pathway is frequently reduced to its role in cholesterol biosynthesis. However, in the context of cell proliferation and oncology, its primary output is the production of non-sterol isoprenoids—Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .[1] These metabolites act as essential "molecular switches" for the Ras and Rho superfamilies of small GTPases.

This guide dissects the MVA signaling network, focusing on how metabolic flux dictates proliferative capacity through two distinct axes: YAP/TAZ mechanotransduction and mTORC1 signaling . It provides validated experimental frameworks to interrogate these pathways, distinguishing between sterol-dependent and prenylation-dependent phenotypes.[2]

Mechanistic Foundations: The Prenylation Switch

Cell proliferation requires the precise localization of signaling proteins to the plasma membrane. The MVA pathway provides the lipid anchors necessary for this localization through a process called prenylation .

The Metabolic Fork

The pathway bifurcates downstream of Farnesyl Pyrophosphate (FPP). This bifurcation is the critical control point for distinct signaling outcomes.

-

Farnesylation (C15): Catalyzed by Farnesyltransferase (FTase).[2]

-

Key Substrates:Ras , Rheb , Lamin B.[2]

-

Proliferative Role: Rheb farnesylation is obligate for lysosomal localization and subsequent activation of mTORC1 .

-

-

Geranylgeranylation (C20): Catalyzed by Geranylgeranyltransferase I/II (GGTase).[2][3]

Pathway Visualization

The following diagram illustrates the metabolic flow and the specific GTPase dependencies.

Caption: The Mevalonate pathway bifurcates into FPP and GGPP, regulating mTORC1 and YAP/TAZ respectively.[2]

Signaling Integration

Axis A: The Hippo-YAP Mechanotransduction Loop

In many solid tumors, YAP/TAZ activity is uncoupled from the canonical Hippo kinase cascade (MST/LATS) and is instead regulated metabolically.[2]

-

Mechanism: High MVA flux increases intracellular GGPP.[2]

-

Action: GGTase-I transfers the geranylgeranyl moiety to RhoA.[2]

-

Effect: RhoA translocates to the membrane, promoting actin polymerization (F-actin).[2]

-

Outcome: Cytoskeletal tension inhibits the sequestration of YAP/TAZ, allowing nuclear accumulation and transcription of proliferative genes (e.g., CTGF, CYR61).[2]

Axis B: The mTORC1 Metabolic Sensor

mTORC1 is a master regulator of protein synthesis. Its activation at the lysosome is strictly dependent on the small GTPase Rheb .

Experimental Frameworks

To validate MVA-dependent proliferation, researchers must distinguish between cholesterol starvation and prenylation defects.[2] The following protocols are designed to be self-validating.

Protocol 1: Metabolic Rescue Assays (The "Add-Back" System)

Objective: Determine if a drug's anti-proliferative effect is due to MVA pathway inhibition and identify the specific limiting metabolite (Cholesterol vs. FPP vs. GGPP).

Experimental Design:

-

Inhibitor: Treat cells with Simvastatin (hydrophilic, requires transporter) or Lovastatin (lipophilic).[2]

-

Rescue Agents: Co-treat with downstream metabolites.

| Metabolite | Concentration | Solvent | Purpose |

| Mevalonolactone (MVA) | 0.5 - 1.0 mM | PBS/Water | Rescues entire pathway (upstream check).[2] |

| Farnesyl Pyrophosphate (FPP) | 10 - 20 µM | Methanol/NH4OH | Rescues farnesylation (Rheb/Ras) & cholesterol.[2] |

| Geranylgeranyl PP (GGPP) | 10 - 20 µM | Methanol/NH4OH | Rescues geranylgeranylation (Rho/Rac).[2] |

| Cholesterol-LDL | 10 - 50 µg/mL | Media | Rescues sterol functions only.[2] |

Interpretation:

-

If MVA rescues but Cholesterol does not → The effect is prenylation-dependent.[2]

-

If GGPP rescues but FPP does not → The phenotype is driven by Rho/Rac (likely YAP/TAZ axis).[2]

-

If FPP rescues → The phenotype may involve Ras/Rheb or conversion to downstream sterols.

Protocol 2: Assessing Prenylation Status (Triton X-114 Phase Separation)

Objective: Physically separate prenylated (hydrophobic) from unprenylated (hydrophilic) proteins to validate inhibitor efficacy.[2]

Methodology:

-

Lysis: Lyse cells in buffer containing 1% Triton X-114 (pre-condensed).

-

Incubation: Incubate lysate at 37°C for 5 minutes (above cloud point).

-

Separation: Centrifuge at 10,000 x g for 2 min at 37°C.

-

Analysis: Western blot both phases for specific GTPases (e.g., Rap1, RhoA).[2]

-

Control: Untreated cells should show >90% of GTPase in the detergent phase.

-

Statin Treated: Shift of GTPase signal to the aqueous phase.

-

Visualizing the Experimental Logic

The following flow chart outlines the decision matrix for characterizing a novel compound's interaction with MVA signaling.

Caption: Decision matrix for dissecting metabolic dependencies in drug development.

Drug Development Implications[1]

Targeting the MVA pathway offers therapeutic windows beyond hypercholesterolemia. However, global inhibition via statins often triggers feedback loops (e.g., SREBP2 upregulation) that restore pathway flux.[2]

Strategic Targets:

-

GGTase-I Inhibitors (GGTIs): Selectively block the Rho/YAP axis without affecting FPP-dependent processes or cholesterol synthesis.[2] This reduces toxicity associated with global MVA blockade.[2]

-

Bisphosphonates (e.g., Zoledronate): Inhibit Farnesyl Diphosphate Synthase (FDPS), depleting both FPP and GGPP.[2][4] Highly effective in bone-metastatic cancers due to bone affinity.[2]

-

Combinatorial Approaches: Combining statins with inhibitors of the SREBP feedback loop (e.g., Dipyridamole) or direct YAP inhibitors (e.g., Verteporfin) to prevent resistance.[2]

References

-

Mullen, P. J., et al. "The interplay between cell signalling and the mevalonate pathway in cancer."[2] Nature Reviews Cancer, 2016.[2] Link[2]

-

Sorrentino, G., et al. "Metabolic control of YAP and TAZ by the mevalonate pathway."[2] Nature Cell Biology, 2014.[2] Link

-

Wang, Z., et al. "Interplay of mevalonate and Hippo pathways regulates RHAMM transcription via YAP to modulate breast cancer cell motility."[2] PNAS, 2014.[2] Link[2]

-

Gong, X., et al. "Mevalonate Pathway Regulates Cell Size Homeostasis and Proteostasis through Autophagy."[2] Cell Reports, 2015.[2] Link

-

Alizadeh, J., et al. "Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay."[2] Journal of Visualized Experiments (JoVE), 2018.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. Geranylgeranyl Pyrophosphate Promotes Profibrotic Factors and Collagen‐Specific Chaperone HSP47 in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Mevalonate Pathway as a Cornerstone of Cellular Metabolism and Drug Design

An In-depth Technical Guide to the Structural Analysis of Mevalonate Pathway Enzymes

The mevalonate (MVA) pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria, responsible for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon units are the universal building blocks for a vast and diverse class of over 30,000 biomolecules known as isoprenoids.[1] These products are not peripheral cellular curiosities; they are central to life, encompassing cholesterol, steroid hormones, coenzyme Q10, dolichols, and vitamin K.[2][3] Given their critical roles in membrane integrity, cell signaling, protein prenylation, and energy homeostasis, it is no surprise that the enzymes governing this pathway are tightly regulated and represent prime targets for therapeutic intervention.[3][4]

The most prominent example of the pathway's clinical relevance is the development of statins, which target HMG-CoA reductase (HMGR) to lower cholesterol and are a cornerstone therapy for reducing cardiovascular risk.[2][5] The success of statins has illuminated the immense potential of targeting MVA pathway enzymes for drug development. To achieve this, a profound understanding of their three-dimensional structure is not merely advantageous—it is essential. Structural biology provides the atomic-level blueprint required to understand catalytic mechanisms, regulatory interactions, and, crucially, the precise molecular interactions that govern inhibitor binding.

This guide provides researchers, scientists, and drug development professionals with a technical overview of the structural analysis of key mevalonate pathway enzymes. We will move beyond simple descriptions of structures to explore the causality behind methodological choices, offering field-proven insights into how structural data is generated and leveraged to advance biomedical science.

Core Methodologies in Structural Biology: A Primer

The function of any enzyme is inextricably linked to its three-dimensional structure.[6] Elucidating these structures at atomic or near-atomic resolution is paramount. The two primary techniques employed for high-resolution structural determination of MVA pathway enzymes are X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM).[6][7][8]

-

X-ray Crystallography : This has historically been the workhorse of structural biology.[8] It involves growing highly ordered crystals of a purified protein and diffracting X-rays through them.[9][10] The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein is built and refined.[9]

-

Expertise & Causality : Crystallography can yield exceptionally high, atomic-level resolution (sub-2.0 Å), providing unambiguous views of active sites, ligand coordination, and water networks.[6] This level of detail is invaluable for structure-based drug design, where precise knowledge of atomic contacts is required to optimize inhibitor potency and selectivity. The primary challenge, however, is the necessity of obtaining well-ordered crystals, which can be a significant bottleneck, particularly for large, flexible, or membrane-associated proteins.[6][9]

-

-

Cryo-Electron Microscopy (Cryo-EM) : A revolutionary technique, Cryo-EM involves flash-freezing purified protein in a thin layer of vitreous (non-crystalline) ice and imaging hundreds of thousands of individual particles with an electron microscope.[6][11] Sophisticated software then averages these images to reconstruct a 3D model.

-

Expertise & Causality : The principal advantage of Cryo-EM is that it does not require crystallization, making it highly suitable for large, multi-protein complexes and proteins that exhibit conformational flexibility—features common among regulatory enzymes.[6][11] It allows for the visualization of different functional states of an enzyme within a single sample, providing critical insights into its dynamic behavior. While historically lower in resolution than crystallography, recent technological advances have pushed Cryo-EM into the near-atomic resolution range, making it a powerful and complementary tool.[11]

-

Workflow Visualizations

To contextualize these powerful techniques, the following diagrams illustrate the generalized experimental workflows.

Caption: Generalized workflow for protein structure determination via X-ray crystallography.

Caption: Generalized workflow for protein structure determination via single-particle Cryo-EM.

Structural Deep Dive: Key Enzymes of the Mevalonate Pathway

Caption: Overview of the eukaryotic mevalonate pathway highlighting key enzymes.

HMG-CoA Reductase (HMGR): The Rate-Limiting Gatekeeper

HMGR catalyzes the conversion of HMG-CoA to mevalonate, the committed step in cholesterol biosynthesis.[12] This makes it the primary regulatory point of the pathway and the target of statin drugs.[5][12][13]

Structural Insights: Human HMGR is a tetramer, with each monomer comprising three domains: a small N-terminal domain, a large L-domain, and a small S-domain.[14][15] The active site is a large cavity located at the interface between two monomers of a dimer.[14][16] One monomer's L-domain primarily binds HMG-CoA, while the neighboring monomer's S-domain binds the cofactor NADPH.[14][16] This dimeric requirement for catalysis is a critical structural feature.

Mechanism of Statin Inhibition: Structural studies of HMGR in complex with various statins have been transformative.[12] X-ray crystallography has revealed that statins are competitive inhibitors; their HMG-like moiety occupies the HMG-CoA binding site, physically blocking the natural substrate from accessing the active site.[12][13] The different statins achieve their varying potencies through additional interactions with the enzyme.[13] For example, the fluorophenyl group on rosuvastatin forms extra hydrogen bonds, contributing to its high affinity.[13] These structures definitively show that flexibility in certain catalytically relevant residues near the C-terminus is required to accommodate the bulky statin molecules.[12]

Recent Advances with Cryo-EM: More recently, Cryo-EM has been instrumental in understanding the regulation of HMGR's degradation.[11] HMGR contains a sterol-sensing domain (SSD) within its membrane-spanning region.[11] Cryo-EM has been used to visualize the complex between HMGR and UBIAD1, an interaction that plays a key role in cholesterol regulation. These studies show how specific transmembrane helices interact to maintain the complex, providing a structural basis for how cellular sterol levels trigger conformational changes that mark HMGR for degradation.[11]

| Enzyme | Organism | PDB ID | Method | Resolution (Å) | Key Structural Features |

| HMG-CoA Reductase | Human | 1DQ9 | X-ray | 2.21 | Tetramer; L-domain (HMG-CoA binding), S-domain (NADPH binding)[15] |

| Mevalonate Kinase | Rat | 1KVK | X-ray | 2.40 | Dimer; active site at domain interface[17] |

| Mevalonate Kinase | M. mazei | 6MDE | X-ray | 2.10 | Dimer; substrate-bound and product-bound states captured[18] |

| Farnesyl PP Synthase | Human | 5JA0 | X-ray | 2.10 | Homodimer; all α-helical structure[15] |

Mevalonate Kinase (MVK): The First Phosphorylation Step

Mevalonate Kinase (MVK) is the second key enzyme in the pathway, catalyzing the ATP-dependent phosphorylation of mevalonate to form mevalonate-5-phosphate.[19][20] Defects in MVK are associated with human diseases like mevalonic aciduria and hyperimmunoglobulinemia D syndrome (HIDS).[17][19]

Structural Insights: MVK belongs to the GHMP kinase superfamily and typically functions as a homodimer.[20][21] Each monomer is composed of two domains with the active site located in a deep cleft between them.[17][20] Crystal structures of MVK from various organisms have been solved in apo, substrate-bound, and inhibitor-bound forms.[18][22] The structure of rat MVK in complex with MgATP revealed that the Mg²⁺ ion is coordinated by both the β- and γ-phosphates of ATP and the side chains of specific glutamate and serine residues.[17] Based on this structure, a catalytic mechanism has been proposed where a key aspartate residue acts as a catalytic base, abstracting a proton from the mevalonate hydroxyl group to facilitate the phosphoryl transfer.[17][23]

Feedback Regulation: MVK is a critical point for feedback regulation by downstream isoprenoid products.[22] Recent structural work on MVK from Saccharomyces cerevisiae has provided a suite of crystal structures in complex with various inhibitors of different sizes (from C5 to C15).[22] These structures elegantly demonstrate how small adjustments of specific residues within the ATP-binding site allow the enzyme to accommodate this wide range of inhibitors, providing a structural basis for its role as a comprehensive sensor of the pathway's output.[22]

Farnesyl Pyrophosphate Synthase (FPPS): The Branchpoint Enzyme

FPPS is a crucial enzyme that catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to produce the 15-carbon isoprenoid, farnesyl pyrophosphate (FPP).[24] FPP stands at a major metabolic branchpoint, serving as the precursor for cholesterol, dolichols, and ubiquinones, as well as for protein farnesylation.[24]